molecular formula C13H14N2O B14634031 6-Propoxy-2,2'-bipyridyl CAS No. 54015-98-4

6-Propoxy-2,2'-bipyridyl

Cat. No.: B14634031
CAS No.: 54015-98-4
M. Wt: 214.26 g/mol
InChI Key: AQGXZGMFXTWTQM-UHFFFAOYSA-N
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Description

6-Propoxy-2,2'-bipyridyl is a substituted bipyridine derivative featuring a propoxy (-OCH₂CH₂CH₃) group at the 6-position of one pyridine ring within the 2,2'-bipyridyl scaffold. Substituted bipyridines are widely studied as ligands in coordination chemistry due to their ability to chelate metal ions, with substituents influencing electronic, steric, and solubility properties . The propoxy group, an electron-donating substituent, likely enhances solubility in organic solvents and modulates the ligand’s electron density, impacting metal-ligand interactions and redox behavior .

Properties

CAS No.

54015-98-4

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-propoxy-6-pyridin-2-ylpyridine

InChI

InChI=1S/C13H14N2O/c1-2-10-16-13-8-5-7-12(15-13)11-6-3-4-9-14-11/h3-9H,2,10H2,1H3

InChI Key

AQGXZGMFXTWTQM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=N1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propoxy-2,2’-bipyridyl typically involves the Ullmann reaction, where 2-bromopyridine or 2-chloropyridine reacts with copper metal in the presence of a suitable solvent . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production methods for bipyridines, including 6-Propoxy-2,2’-bipyridyl, often involve large-scale Ullmann reactions or other coupling reactions. The choice of solvent, temperature, and catalyst can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Propoxy-2,2’-bipyridyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .

Comparison with Similar Compounds

Table 1: Key Properties of 6-Propoxy-2,2'-bipyridyl and Analogues

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 6-OCH₂CH₂CH₃ C₁₃H₁₄N₂O 214.26* Electron-donating propoxy group; moderate steric bulk; enhanced lipophilicity
6-Amino-2,2'-bipyridine 6-NH₂ C₁₀H₉N₃ 171.21 Strong electron-donating amino group; potential for hydrogen bonding
6,6'-Dipropoxy-2,2'-bipyridine 6,6'-(OCH₂CH₂CH₃)₂ C₁₆H₂₀N₂O₂ 272.34 Increased steric hindrance; higher lipophilicity; symmetrical substitution
6,6'-Diphenyl-2,2'-bipyridine 6,6'-(C₆H₅)₂ C₂₂H₁₆N₂ 308.38 Bulky aromatic substituents; strong π-conjugation; rigid structure

*Calculated based on substitution pattern.

Key Findings:

Electronic Effects: The 6-propoxy substituent donates electron density via oxygen lone pairs, similar to methoxy or ethoxy groups, but with increased steric bulk compared to smaller alkoxy chains. Di-substituted derivatives like 6,6'-dipropoxy-2,2'-bipyridine (C₁₆H₂₀N₂O₂) exhibit symmetrical electronic effects but greater steric hindrance, which may reduce coordination flexibility compared to mono-substituted variants .

Steric and Solubility Considerations: The 6-propoxy group introduces moderate steric bulk, balancing solubility in polar aprotic solvents (e.g., DMF, acetonitrile) and organic phases. In contrast, 6,6'-diphenyl-2,2'-bipyridine (C₂₂H₁₆N₂) is highly lipophilic and rigid, favoring applications in hydrophobic environments or π-stacking interactions .

Metal Coordination Behavior :

  • Studies on Ru(II) complexes of substituted bipyridines indicate that electron-donating groups (e.g., -OCH₃, -NH₂) stabilize higher oxidation states of metals, enhancing photoluminescence and redox activity . The 6-propoxy group is expected to exhibit similar behavior but with reduced hydrogen-bonding capacity compared to -NH₂.
  • Di-substituted ligands like 6,6'-dipropoxy-2,2'-bipyridine may form less stable complexes with small metal ions (e.g., Cu⁺) due to steric clashes, as observed in analogous systems .

Challenges and Limitations

  • Limited data exist on the 6-propoxy derivative’s exact synthetic routes, crystallography, or catalytic performance, highlighting gaps in the literature.
  • Comparative studies with 6-methoxy or 6-ethoxy analogues would clarify the impact of alkoxy chain length on properties.

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